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Introduction

PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferases
(HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in
chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.
[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer,
making them attractive therapeutic targets.[3] Chromatin Immunoprecipitation (ChlP) is a
powerful technique used to investigate the genome-wide localization of DNA-binding proteins,
including modified histones.[5][6] The application of PU141 in ChIP assays allows researchers
to study the direct effects of p300/CBP inhibition on histone acetylation at specific genomic loci,
providing insights into the mechanisms of gene regulation and the efficacy of p300/CBP-
targeted therapies.

These application notes provide a comprehensive guide for utilizing PU141 in ChIP
experiments, including detailed protocols, expected outcomes, and data interpretation.

Mechanism of Action

PU141 selectively targets the HAT activity of p300 and CBP.[1][2] By inhibiting these enzymes,
PU141 is expected to decrease the acetylation of histone tails, particularly at lysine 27 of
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histone H3 (H3K27ac), a hallmark of active enhancers and promoters.[3] This reduction in
histone acetylation leads to a more condensed chromatin structure, thereby repressing the
transcription of p300/CBP target genes. A key oncogene regulated by p300/CBP is MYC,
making its promoter region a prime target for analysis in ChIP-gPCR experiments following
PU141 treatment.[3][7]

Data Presentation

The following tables summarize quantitative data from studies using p300/CBP inhibitors,
which can be considered as expected outcomes when using PU141 in similar experimental
setups.

Table 1: In Vitro Activity of p300/CBP Inhibitors
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Table 2: Representative ChIP-gPCR Data Following p300/CBP Inhibition
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Experimental Protocols

This section provides a detailed protocol for a chromatin immunoprecipitation (ChlP) assay
using PU141 to assess its impact on histone acetylation. This protocol is a synthesis of
established ChIP methodologies and specific treatment conditions for PU141.

Protocol 1: PU141 Treatment and Cell Preparation for
ChiP

This protocol is designed for cultured cells, such as the neuroblastoma cell line SK-N-SH or the
colon carcinoma cell line HCT116.

Materials:

PU141 (stock solution in DMSO)

Cell culture medium

Phosphate-buffered saline (PBS)

Formaldehyde (37% solution)
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Glycine (2.5 M stock solution)

Cell scrapers

Conical tubes (15 mL and 50 mL)

Refrigerated centrifuge

Procedure:

o Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.
e PU141 Treatment:

o Prepare a working solution of PU141 in cell culture medium. Based on preliminary studies,
a final concentration of 25 uM can be used as a starting point.[11] Include a vehicle control
(DMSO) at the same final concentration.

o Aspirate the old medium from the cells and add the medium containing PU141 or vehicle.

o Incubate the cells for 3 hours at 37°C in a CO2 incubator.[11] This incubation time may be
optimized for different cell lines and target genes.

e Cross-linking:

o To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final
concentration of 1%.

o Incubate for 10 minutes at room temperature with gentle agitation.

e Quenching:
o Stop the cross-linking by adding glycine to a final concentration of 0.125 M.
o Incubate for 5 minutes at room temperature.

e Cell Harvesting:

o Aspirate the medium and wash the cells twice with ice-cold PBS.
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[e]

Add ice-cold PBS with protease inhibitors and scrape the cells.

o

Transfer the cell suspension to a conical tube.

[¢]

Centrifuge at 1,000 x g for 5 minutes at 4°C.

[¢]

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for the
ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChiP)

This protocol outlines the steps for chromatin shearing, immunoprecipitation, and DNA
purification.

Materials:

Lysis Buffer

» Shearing Buffer (RIPA or similar)

e Sonicator

o Protein A/G magnetic beads

o ChlP-validated antibody against H3K27ac

e Normal Rabbit or Mouse IgG (as a negative control)

o Wash Buffers (low salt, high salt, LiCl)

o Elution Buffer

e Proteinase K

¢ RNase A

o DNA purification kit

Procedure:
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e Cell Lysis and Chromatin Shearing:

(¢]

Resuspend the cross-linked cell pellet in Lysis Buffer and incubate on ice.

[¢]

Centrifuge to pellet the nuclei and resuspend in Shearing Buffer.

[¢]

Shear the chromatin by sonication to an average fragment size of 200-800 bp.
Optimization of sonication conditions is critical.

[e]

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

e Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

(¢]

o Take an aliquot of the pre-cleared chromatin as the "input" control.

o Incubate the remaining chromatin with a specific antibody against H3K27ac or a negative
control IgG overnight at 4°C with rotation.

o Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and
incubate for 2-4 hours at 4°C.

e Washing:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound chromatin.

o Perform a final wash with TE buffer.

e Elution and Reverse Cross-linking:

o Elute the chromatin from the beads using Elution Buffer.

o Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours or
overnight. Also, treat the "input" sample in the same way.

o DNA Purification:
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o Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
o Purify the DNA using a spin column-based DNA purification Kit.

o Elute the DNA in a small volume of elution buffer or water.

Protocol 3: Data Analysis by gPCR

Materials:

Purified ChIP DNA and Input DNA

gPCR primers for target gene promoters (e.g., MYC) and a negative control region (e.g., a
gene-desert region).

SYBR Green gPCR master mix

gPCR instrument
Procedure:
o Primer Design: Design primers that amplify a 100-200 bp region of the target gene promoter.

» (PCR Reaction Setup: Set up gPCR reactions for each ChIP sample and the corresponding
input DNA.

o Data Analysis:

o Calculate the amount of immunoprecipitated DNA relative to the input DNA (percent input
method).

o Compare the enrichment in the PU141-treated samples to the vehicle-treated samples to
determine the effect of p300/CBP inhibition on H3K27ac levels at the target locus. A
significant decrease in the percent input for H3K27ac at the MYC promoter is the expected

outcome.

Mandatory Visualizations
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Signaling Pathway

Click to download full resolution via product page

Caption: p300/CBP signaling pathway and the inhibitory action of PU141.

Experimental Workflow
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Caption: Experimental workflow for ChIP using the p300/CBP inhibitor PU141.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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